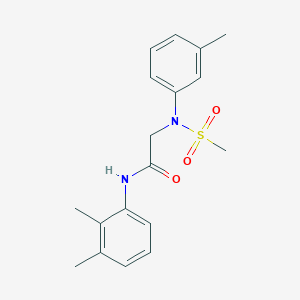
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMP 777, is a compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 inhibits DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to improve insulin sensitivity and reduce inflammation in animal studies.
Biochemical and physiological effects:
The biochemical and physiological effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 have been extensively studied in animal models. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to reduce body weight and improve lipid metabolism in obese animals. However, the effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 on human subjects have not been well-established.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in lab experiments is its potency and specificity as a DPP-IV inhibitor. It has been shown to have a high affinity for the enzyme and a low toxicity profile. However, one of the limitations of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in scientific research. One potential area of investigation is its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another area of interest is its potential use as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer progression. Further studies are needed to establish the safety and efficacy of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in human subjects and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 involves several steps, starting from the reaction of 2,3-dimethylbenzaldehyde with 3-methylbenzaldehyde to form the intermediate 2,3-dimethyl-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777. The synthesis method has been well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been extensively used in scientific research as a DPP-IV inhibitor. DPP-IV is a peptidase enzyme that cleaves incretin hormones, which regulate insulin secretion and glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones and improved glucose tolerance. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been used in several animal studies to investigate its potential therapeutic effects on diabetes and obesity.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)20(24(4,22)23)12-18(21)19-17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDAIZUSSZZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)
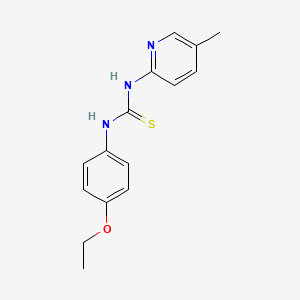
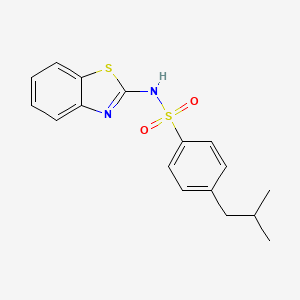
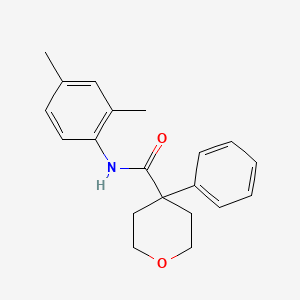
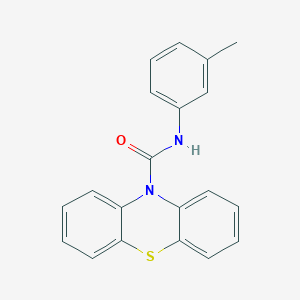
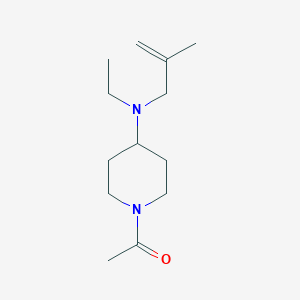
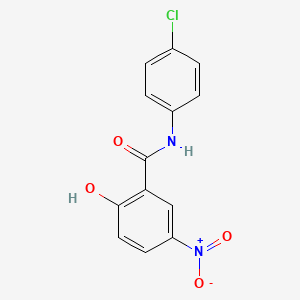
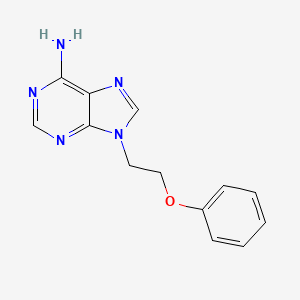

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
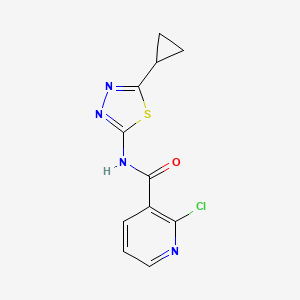
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
